2-{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetamide
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Overview
Description
2-{3-HYDROXY-4-[1-HYDROXYIMINO-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydroxyimino and methoxyphenoxy groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-HYDROXY-4-[1-HYDROXYIMINO-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-{3-HYDROXY-4-[1-HYDROXYIMINO-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert oxime groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-{3-HYDROXY-4-[1-HYDROXYIMINO-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-HYDROXY-4-[1-HYDROXYIMINO-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{3-HYDROXY-4-[1-HYDROXYIMINO-2-(3-METHOXYPHENOXY)ETHYL]PHENOXY}ACETAMIDE is unique due to its combination of hydroxyimino and methoxyphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18N2O6 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[3-hydroxy-4-[(Z)-N-hydroxy-C-[(3-methoxyphenoxy)methyl]carbonimidoyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H18N2O6/c1-23-11-3-2-4-12(7-11)24-9-15(19-22)14-6-5-13(8-16(14)20)25-10-17(18)21/h2-8,20,22H,9-10H2,1H3,(H2,18,21)/b19-15+ |
InChI Key |
QMQVFZQGMSOOMO-XDJHFCHBSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OC/C(=N\O)/C2=C(C=C(C=C2)OCC(=O)N)O |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=NO)C2=C(C=C(C=C2)OCC(=O)N)O |
Origin of Product |
United States |
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